Ascleposide E

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

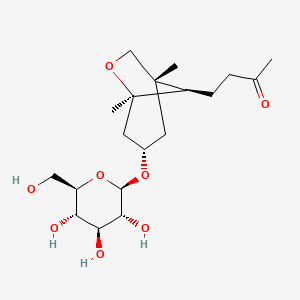

Ascleposide E is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It is derived from the roots of Aucklandia lappa Decne, a plant traditionally used in herbal medicine . This compound has garnered attention for its potential therapeutic applications, particularly in the field of oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ascleposide E involves several steps, starting with the extraction of the compound from the roots of Aucklandia lappa Decne. The compound can be isolated using various solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The synthetic route typically involves the use of chromatography techniques to purify the compound to a high degree of purity (≥98%) .

Industrial Production Methods

Industrial production of this compound is primarily focused on extraction from natural sources due to the complexity of its chemical structure. The roots of Aucklandia lappa Decne are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using chromatographic methods to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ascleposide E undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

Ascleposide E exerts its effects through several molecular targets and pathways:

Cyclin B1/CDK1 Inhibition: This compound inhibits the cyclin B1/CDK1 complex, leading to cell cycle arrest and inhibition of cancer cell proliferation.

Na+/K±ATPase Internalization: The compound induces internalization of Na+/K±ATPase, disrupting ion balance and leading to cell death in cancer cells.

Tubulin Acetylation: This compound promotes tubulin acetylation, which affects microtubule dynamics and inhibits cancer cell migration and invasion.

Comparison with Similar Compounds

Ascleposide E is unique among sesquiterpene lactones due to its specific molecular structure and biological activities. Similar compounds include:

Parthenolide: Another sesquiterpene lactone with anticancer properties, but with a different mechanism of action.

Artemisinin: Known for its antimalarial activity, artemisinin also exhibits anticancer properties but targets different molecular pathways.

Costunolide: Similar in structure to this compound, costunolide has shown anti-inflammatory and anticancer activities.

This compound stands out due to its dual mechanism of action involving both cyclin B1/CDK1 inhibition and Na+/K±ATPase internalization, making it a promising candidate for further research and development in cancer therapy .

Biological Activity

Ascleposide E is a natural compound classified as a sesquiterpene lactone, primarily derived from the Calotropis gigantea plant. Its biological activities have garnered significant attention in recent years, particularly for its potential therapeutic applications in cancer treatment and other health conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential clinical applications.

This compound exhibits various biological activities, particularly in the context of cancer cell proliferation and apoptosis. The compound primarily acts through the inhibition of the Na+/K+-ATPase enzyme, which plays a critical role in regulating cellular ion homeostasis. This inhibition leads to several downstream effects:

- Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest at the G2/M phase by inhibiting the Cyclin B1/Cyclin-dependent kinase 1 (CDK1) complex. Molecular docking studies indicate a strong binding affinity of -7.1 kcal/mol with CDK1, suggesting significant interaction that could inhibit its activity .

- Induction of Apoptosis : The compound promotes apoptosis by downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1 while upregulating pro-apoptotic proteins like Bak. This shift in protein expression leads to mitochondrial membrane damage and activation of caspases, which are crucial for the apoptotic process .

- Reactive Oxygen Species (ROS) Production : this compound induces ROS production, which is implicated in triggering apoptotic pathways in cancer cells .

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties across various cancer cell lines. Notably, it has shown efficacy against human castration-resistant prostate cancer (CRPC) cells, such as PC-3 and DU-145. The compound's ability to alter cell cycle dynamics and promote apoptosis positions it as a potential candidate for cancer therapy .

Molecular Docking Studies

Molecular docking studies have further elucidated the binding interactions of this compound with key proteins involved in cancer progression:

| Protein Target | Binding Affinity (kcal/mol) | Inhibition Constant (µM) |

|---|---|---|

| CDK1 | -7.1 | 5.9 |

| Cyclin B1 | -7.1 | 5.9 |

These findings suggest that this compound could serve as a lead compound for developing novel G2/M phase inhibitors .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- In Vitro Studies : In vitro experiments have demonstrated that treatment with this compound leads to significant reductions in cell viability in various cancer cell lines, supporting its potential as an anticancer agent .

- Combination Therapies : Research has explored the synergistic effects of this compound when combined with other chemotherapeutic agents. For instance, combining it with sorafenib showed enhanced apoptotic effects in HepG2 cells, indicating potential for combination therapy approaches in oncology .

- Toxicological Studies : While this compound shows promise as an anticancer agent, its safety profile is crucial for clinical applications. Studies examining its toxicity have indicated manageable safety levels at therapeutic doses, although further research is necessary to fully understand its pharmacokinetics and long-term effects .

Properties

Molecular Formula |

C19H32O8 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

4-[(1S,3S,5R,8R)-1,5-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one |

InChI |

InChI=1S/C19H32O8/c1-10(21)4-5-13-18(2)6-11(7-19(13,3)25-9-18)26-17-16(24)15(23)14(22)12(8-20)27-17/h11-17,20,22-24H,4-9H2,1-3H3/t11-,12+,13+,14+,15-,16+,17+,18+,19+/m0/s1 |

InChI Key |

FUGMJWOONJABQQ-QUQGRMMRSA-N |

Isomeric SMILES |

CC(=O)CC[C@@H]1[C@@]2(C[C@@H](C[C@]1(OC2)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C |

Canonical SMILES |

CC(=O)CCC1C2(CC(CC1(OC2)C)OC3C(C(C(C(O3)CO)O)O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.